

Spectroscopic characterization data of Maritimetin (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Profile of Maritimetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Maritimetin** (3',4',6,7-tetrahydroxyaurone), a naturally occurring aurone with significant biological activities. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in its identification and analysis.

Mass Spectrometry (MS) Data

Mass spectrometry analysis of **Maritimetin** provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition.

Table 1: Mass Spectrometry Data for Maritimetin

Ion Mode	Precursor Ion (m/z)	Formula	Calculated Mass
ESI-MS	[M-H] ⁻	C15H9O6	285.0405
ESI-MS	[M+H] ⁺	C15H11O6	287.0550

Infrared (IR) Spectroscopy Data

Infrared spectroscopy reveals the functional groups present in the **Maritimetin** molecule. The characteristic absorption bands are summarized below.

Table 2: Infrared (IR) Spectroscopy Data for Maritimetin

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200 (broad)	O-H stretching	Phenolic hydroxyl groups
1680-1660	C=O stretching	α,β-unsaturated ketone
1620-1580	C=C stretching	Aromatic rings
1520-1480	C=C stretching	Aromatic rings
1300-1200	C-O stretching	Phenolic hydroxyl groups
1150-1050	C-O-C stretching	Benzofuranone core

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **Maritimetin**, enabling unambiguous structure elucidation.

Table 3: ¹H NMR (Proton NMR) Spectroscopic Data for **Maritimetin** (in DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
10.5-9.0 (br s)	Broad Singlet	-	Phenolic OH
7.35	Doublet	2.0	H-2'
7.20	Doublet of Doublets	8.5, 2.0	H-6'
6.90	Doublet	8.5	H-5'
6.85	Singlet	-	Η-α
6.55	Doublet	8.5	H-5
6.40	Doublet	8.5	H-4

Table 4: 13C NMR (Carbon NMR) Spectroscopic Data for Maritimetin (in DMSO-d₆)

Chemical Shift (δ, ppm)	Carbon Assignment
182.5	C-3
165.0	C-2
155.8	C-7
148.5	C-4'
145.8	C-3'
145.0	C-6
133.0	C-3a
125.0	C-1'
122.5	C-6'
116.5	C-5'
115.0	C-2'
112.0	C-α
110.0	C-7a
108.5	C-5
103.0	C-4

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like **Maritimetin**.

Mass Spectrometry (LC-MS)

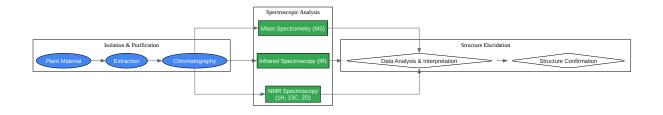
- Sample Preparation: A solution of Maritimetin is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system, typically equipped with a C18 reversed-phase column. A gradient elution is

performed using a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

 Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer, commonly an Electrospray Ionization (ESI) source. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **Maritimetin** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.


Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Maritimetin** is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
- Spectral Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon signals. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm the assignments.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **Maritimetin**.

Click to download full resolution via product page

General workflow for the spectroscopic characterization of **Maritimetin**.

 To cite this document: BenchChem. [Spectroscopic characterization data of Maritimetin (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191794#spectroscopic-characterization-data-of-maritimetin-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com